7-Bromo-5-methyl-1H-indole-3-carbaldehyde chemical properties
7-Bromo-5-methyl-1H-indole-3-carbaldehyde chemical properties
An In-depth Technical Guide to 7-Bromo-5-methyl-1H-indole-3-carbaldehyde
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde (CAS No. 16077-60-4). As a polysubstituted indole, this compound serves as a highly valuable and versatile building block in medicinal chemistry and organic synthesis. The strategic placement of the bromo, methyl, and formyl groups on the indole scaffold offers multiple reaction sites for diversification, making it a key intermediate in the development of complex heterocyclic systems and novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its handling, characterization, and synthetic utility.
Core Physicochemical and Structural Properties
7-Bromo-5-methyl-1H-indole-3-carbaldehyde is a solid, typically appearing as a powder.[1] Its core structure consists of an indole ring system substituted at the C3 position with a carbaldehyde (formyl) group, at the C5 position with a methyl group, and at the C7 position with a bromine atom. This specific substitution pattern dictates its chemical behavior and synthetic potential.
The indole core is a "privileged structure" in medicinal chemistry, found in numerous natural products and FDA-approved drugs, exhibiting a wide array of pharmacological activities.[2] The aldehyde at C3, the bromine at C7, and the N-H proton provide three distinct points for chemical modification, which is a highly desirable feature for constructing libraries of drug candidates.
Table 1: Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 16077-60-4 | |
| Molecular Formula | C₁₀H₈BrNO | |
| Molecular Weight | 238.08 g/mol | |
| Appearance | Solid | |
| Melting Point | 147-153 °C | |
| InChI Key | NDPJQPZNSDSHJM-UHFFFAOYSA-N | |
| SMILES String | Cc1cc(Br)c2[nH]cc(C=O)c2c1 |
Spectroscopic and Analytical Characterization
Proper characterization is essential for verifying the identity and purity of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde. The following section outlines the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
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¹H NMR (400 MHz, DMSO-d₆) : The proton spectrum is expected to show distinct signals. The indole N-H proton will appear as a broad singlet far downfield, typically above 12 ppm.[3] The aldehyde proton (-CHO) will be a sharp singlet between 9.9 and 10.0 ppm.[3] The proton at the C2 position of the indole ring will present as a singlet or a doublet around 8.3 ppm. The aromatic protons on the benzene portion of the indole ring (at C4 and C6) will appear as singlets or narrow doublets in the 7.0-8.0 ppm region. The methyl group (-CH₃) at C5 will be a sharp singlet around 2.4 ppm. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm.[4]
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¹³C NMR (101 MHz, DMSO-d₆) : The carbon spectrum provides complementary information. The most downfield signal will correspond to the aldehyde carbonyl carbon, expected around 185 ppm.[5] The carbon atoms of the indole ring will resonate in the 90-140 ppm range. The carbon bearing the bromine (C7) will be shifted upfield due to the heavy atom effect. The methyl carbon will appear as a distinct signal around 20-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
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N-H Stretch : A broad absorption band is expected in the region of 3100-3300 cm⁻¹, characteristic of the indole N-H bond.
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C=O Stretch : A strong, sharp absorption band corresponding to the aldehyde carbonyl group should appear around 1640-1680 cm⁻¹.[5][6]
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Aromatic C-H and C=C Stretches : Multiple absorptions will be present in the 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) regions.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of approximately 1:1 intensity ratio. For C₁₀H₈BrNO, this doublet will be observed around m/z 237 and 239.
Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is crucial for its application as a synthetic intermediate.
Synthetic Pathway: The Vilsmeier-Haack Reaction
Indole-3-carbaldehydes are most classically and efficiently synthesized via the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent (typically generated from phosphorus oxychloride and dimethylformamide). For the title compound, the synthesis would logically start from 7-Bromo-5-methyl-1H-indole.
Protocol: General Vilsmeier-Haack Formylation
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Cool a solution of anhydrous dimethylformamide (DMF) to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
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Prepare a solution of the starting material, 7-Bromo-5-methyl-1H-indole, in anhydrous DMF.
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Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC.[3]
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Cool the reaction mixture and quench by pouring it into a stirred mixture of ice and water.
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Basify the aqueous solution with a saturated sodium carbonate or sodium hydroxide solution until a precipitate forms.[3]
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Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Caption: Vilsmeier-Haack synthesis of the title compound.
Key Reactivity Pathways
The true utility of this compound lies in the differential reactivity of its functional groups.
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Reactions at the Aldehyde Group : The C3-aldehyde is a versatile handle for C-C and C-N bond formation. It readily undergoes condensation reactions (e.g., Knoevenagel, Aldol), reductive amination, and can be oxidized to a carboxylic acid or reduced to an alcohol.[7][8] These transformations are fundamental in building more complex molecular scaffolds.[9]
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Reactions at the C7-Bromo Position : The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions. This is arguably its most significant feature for drug discovery programs.
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Suzuki-Miyaura Coupling : Reaction with arylboronic acids provides access to 7-arylindoles, a scaffold of significant interest for developing protein kinase inhibitors.[2]
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Buchwald-Hartwig Amination : Coupling with primary or secondary amines introduces a 7-amino group, which can serve as a key hydrogen bond donor/acceptor for protein-ligand interactions.[2]
-
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Reactions at the Indole Nitrogen : The N-H proton can be deprotonated with a suitable base and alkylated or acylated, allowing for further structural modification and modulation of the compound's electronic and steric properties.[6]
Caption: Key reactivity pathways of the title compound.
Applications in Research and Drug Development
Substituted indole-3-carbaldehydes are pivotal intermediates in the synthesis of bioactive compounds. Derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[7][8]
The specific structure of 7-Bromo-5-methyl-1H-indole-3-carbaldehyde makes it an ideal starting point for generating compound libraries for high-throughput screening. The ability to perform orthogonal reactions—for example, a Suzuki coupling at the C7-Br position followed by a reductive amination at the C3-aldehyde—allows for the rapid and systematic exploration of chemical space around the indole core. This strategy is frequently employed in hit-to-lead optimization campaigns within drug discovery.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
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Hazard Identification : 7-Bromo-5-methyl-1H-indole-3-carbaldehyde is classified as acutely toxic if swallowed (Acute Tox. 4 Oral, H302). It is designated with the GHS07 pictogram (exclamation mark).
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Handling : Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
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Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials. It is classified under Storage Class 13 (Non-Combustible Solids).
Conclusion
7-Bromo-5-methyl-1H-indole-3-carbaldehyde is a chemical compound of significant strategic value for synthetic and medicinal chemists. Its well-defined structure, characterized by distinct and predictable spectroscopic signatures, combined with the orthogonal reactivity of its three key functional groups (indole N-H, C3-aldehyde, C7-bromide), establishes it as a powerful and versatile intermediate. The insights and protocols outlined in this guide provide a robust framework for researchers to effectively utilize this compound in the synthesis of novel heterocyclic systems and the development of next-generation therapeutic agents.
References
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PubChem. (n.d.). 7-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]
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MDPI. (2023, April 28). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000645 - Indole-3-carboxaldehyde. Retrieved from [Link]
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Advanced Pharmaceutical Bulletin. (2025, January 7). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
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ResearchGate. (2025, August 8). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]
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PMC. (2012, September 1). 5-Methyl-1H-indole-3-carbaldehyde. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
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PMC. (n.d.). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]
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